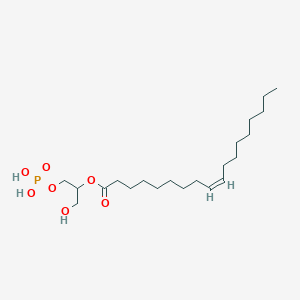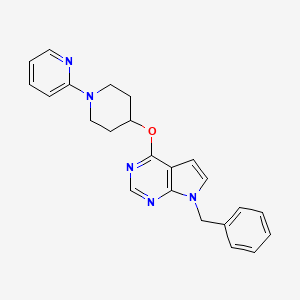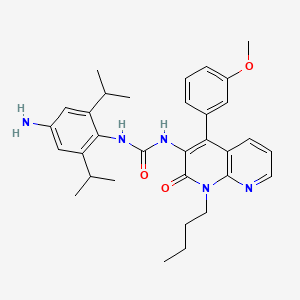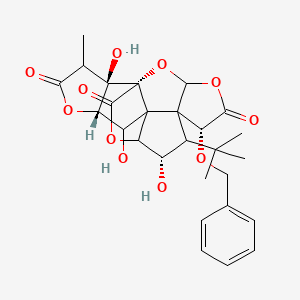
2-Oleoyl-LPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oleoyl-LPA, also known as 2-oleoyl-lysophosphatidic acid, is a bioactive lipid molecule that plays a significant role in various biological processes. It is a type of lysophosphatidic acid, which is a class of phospholipids involved in cell signaling. The molecular formula of this compound is C21H41O7P, and it is characterized by a glycerol backbone with a phosphate group and an oleoyl chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-oleoyl-LPA can be synthesized enzymatically from pure L-alpha-phosphatidic acid, dioleoyl. This process involves the use of phospholipase A2 or phospholipase D to convert phosphatidic acid or lysophosphatidylcholine into this compound . The reaction conditions typically include maintaining a neutral pH and using buffers such as HEPES or phosphate-buffered saline (PBS) to ensure stability.
Industrial Production Methods
In industrial settings, this compound is often produced by enzymatic methods due to their specificity and efficiency. The sodium salt form of this compound is preferred for its stability and solubility in aqueous solutions .
Análisis De Reacciones Químicas
Types of Reactions
2-oleoyl-LPA undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl chain can be oxidized under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Enzymes: Phospholipase A2 for hydrolysis reactions.
Major Products
Oxidation: Leads to the formation of oxidized derivatives of this compound.
Hydrolysis: Produces lysophosphatidic acid and oleic acid.
Aplicaciones Científicas De Investigación
2-oleoyl-LPA has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid signaling pathways.
Biology: Investigated for its role in cell proliferation, migration, and survival.
Medicine: Explored for its potential therapeutic applications in cancer, fibrosis, and cardiovascular diseases
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Mecanismo De Acción
2-oleoyl-LPA exerts its effects by binding to specific G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1 to LPA6). Upon binding, it activates various intracellular signaling pathways, including those involving Gi/o, G12/13, Gq, and Gs proteins. These pathways lead to diverse cellular responses such as proliferation, migration, and cytoskeletal reorganization .
Comparación Con Compuestos Similares
Similar Compounds
1-oleoyl-LPA: Another isomer of lysophosphatidic acid with the oleoyl group at the sn-1 position.
2-palmitoyl-LPA: A similar compound with a palmitoyl chain instead of an oleoyl chain.
2-stearoyl-LPA: Contains a stearoyl chain in place of the oleoyl chain.
Uniqueness
2-oleoyl-LPA is unique due to its specific binding affinity to certain LPA receptors and its distinct biological activities. It has been shown to have potent effects on cell signaling pathways that are not as pronounced with other LPA isomers .
Propiedades
Fórmula molecular |
C21H41O7P |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(1-hydroxy-3-phosphonooxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)28-20(18-22)19-27-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- |
Clave InChI |
ZOOLJLSXNRZLDH-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COP(=O)(O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)


![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)
![(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771508.png)
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)
![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)
![3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10771523.png)
![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)